Cas no 76754-24-0 (5,7,4'-Trihydroxy-6,3'-diprenylisoflavone)

76754-24-0 structure
Productnaam:5,7,4'-Trihydroxy-6,3'-diprenylisoflavone
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-
- Lupalbigenin
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-...
- 3'-(g,g-Dimethylallyl)wighteone
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-(9CI)
- 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone
- [ "4'", "5", "7-Trihydroxy-3'", "6-diprenylisoflavone" ]
- 76754-24-0
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-
- CHEMBL463936
- 5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 3'-(gamma,gamma-Dimethylallyl)wighteone
- LMPK12050190
- AKOS032962122
- CHEBI:188898
- Q27237159
- FS-9022
- 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
- 3'-(.GAMMA.,.GAMMA.-DIMETHYLALLYL)WIGHTEONE
- XD161537
- SCHEMBL5614134
- 3',6-Di-(dimethylallyl)-genistein
- CS-0023992
- HY-N3360
- 0RZW2IS86C
- 6,3'-Diprenylgenistein
- UNII-0RZW2IS86C
- GLXC-18537
- 4'
- 3',6-Di(dimethylallyl)genistein
- 5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)-6-(3-methylbut-2-enyl)chromen-4-one
- DA-55071
- 3'-(I3,I3-Dimethylallyl)wighteone
-
- Inchi: InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3
- InChI-sleutel: HTAZIHDXIUPDQP-UHFFFAOYSA-N
- LACHT: CC(=CCc1cc(ccc1O)c2coc3cc(c(c(c3c2=O)O)CC=C(C)C)O)C
Berekende eigenschappen
- Exacte massa: 406.17800
- Monoisotopische massa: 406.17802393g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 5
- Complexiteit: 713
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 6.5
- Topologisch pooloppervlak: 87Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
- Dichtheid: 1.2±0.1 g/cm3
- Kookpunt: 623.6±55.0 °C at 760 mmHg
- Vlampunt: 213.1±25.0 °C
- PSA: 90.90000
- LogboekP: 5.59420
- Dampfdruk: 0.0±1.9 mmHg at 25°C
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN1889-1 mg |
Lupalbigenin |
76754-24-0 | 98% | 1mg |
¥ 4,200 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1889-1 mg |
Lupalbigenin |
76754-24-0 | 1mg |
¥2433.00 | 2022-04-26 | ||
TargetMol Chemicals | TN1889-1mg |
Lupalbigenin |
76754-24-0 | 1mg |
¥ 5600 | 2024-07-19 | ||
A2B Chem LLC | AH54363-5mg |
Lupalbigenin |
76754-24-0 | 98.5% | 5mg |
$660.00 | 2024-04-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L28740-5mg |
Lupalbigenin |
76754-24-0 | 5mg |
¥4800.0 | 2021-09-09 |
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone Gerelateerde literatuur
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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